molecular formula C33H38F3N3O9 B12387712 tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid

tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B12387712
M. Wt: 677.7 g/mol
InChI Key: VHPTZFGKHKAICR-LMXLNWIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid is a complex organic molecule. It is often used in the field of organic chemistry for various synthetic applications due to its unique structural properties. The compound contains multiple functional groups, including tert-butyl, fluorenylmethoxycarbonyl, and trifluoroacetic acid, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multiple steps. One common approach is to start with the fluorenylmethoxycarbonyl (Fmoc) protection of an amino acid, followed by coupling with a pyrrolidine derivative. The tert-butyl group is introduced through a tert-butyl esterification reaction. The final step involves the addition of trifluoroacetic acid to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste. The use of flow microreactors can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

The compound tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and protecting group reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and compounds with different protecting groups.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The fluorenylmethoxycarbonyl group plays a crucial role in protecting the amino acid residues during peptide synthesis, while the trifluoroacetic acid group enhances the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate
  • tert-Butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate

Uniqueness

The uniqueness of tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate lies in its combination of functional groups, which provide a versatile platform for various chemical transformations. The presence of the fluorenylmethoxycarbonyl group allows for selective protection and deprotection of amino acids, while the trifluoroacetic acid group enhances the compound’s solubility and stability .

Properties

Molecular Formula

C33H38F3N3O9

Molecular Weight

677.7 g/mol

IUPAC Name

tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H37N3O7.C2HF3O2/c1-31(2,3)41-29(38)26-15-19(35)17-34(26)28(37)25-13-8-14-33(25)27(36)16-32-30(39)40-18-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24;3-2(4,5)1(6)7/h4-7,9-12,19,24-26,35H,8,13-18H2,1-3H3,(H,32,39);(H,6,7)/t19-,25+,26+;/m1./s1

InChI Key

VHPTZFGKHKAICR-LMXLNWIDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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